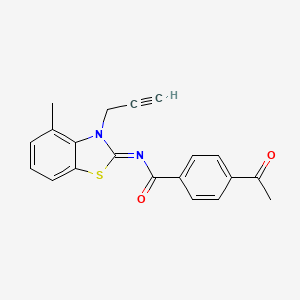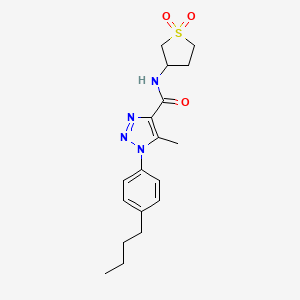
1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical substance with the molecular formula C18H24N4O3S and a molecular weight of 376.481. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound. It’s possible that the synthesis process is proprietary or not publicly available.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H24N4O3S. However, without more specific information or an image of the molecular structure, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound. Its reactivity may depend on various factors such as the conditions under which it’s stored and the other substances it’s combined with.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Scientific Research Applications
Synthetic Routes and Click Chemistry 1,2,3-Triazoles, including compounds like the one , serve as key scaffolds in organic chemistry due to their diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. Their synthesis often involves the Huisgen 1,3-dipolar cycloaddition, known as a "click reaction," characterized by its simplicity, high yield, and regioselectivity. This method, especially the copper(I)-catalyzed variant, has become a cornerstone for constructing complex molecules from simple substrates (Kaushik et al., 2019).
Biological Activities and Drug Development Compounds featuring the 1,2,3-triazole moiety are noted for their broad spectrum of biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The versatility in chemical modifications allows for the exploration of new therapeutic agents, leveraging the triazole core's ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions (Ohloblina, 2022).
Advancements in Triazole Synthesis Recent advancements in eco-friendly procedures for synthesizing 1,2,3-triazoles underscore the importance of sustainable practices in chemical synthesis. Innovations include the use of microwave irradiation, water as a solvent, and the employment of bio-sourced catalysts, demonstrating the commitment to environmentally responsible chemistry while maintaining high reaction efficiency and product yield (de Souza et al., 2019).
Safety And Hazards
Without specific safety data or a Material Safety Data Sheet (MSDS) for this compound, it’s difficult to provide detailed information on its safety and hazards. However, as with any chemical substance, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on this compound would depend on its potential applications. Unfortunately, without more specific information on this compound, it’s difficult to speculate on future research directions.
Please note that this information is based on the limited data available and may not be completely accurate or comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
1-(4-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-4-5-14-6-8-16(9-7-14)22-13(2)17(20-21-22)18(23)19-15-10-11-26(24,25)12-15/h6-9,15H,3-5,10-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDBWIDTZNRYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

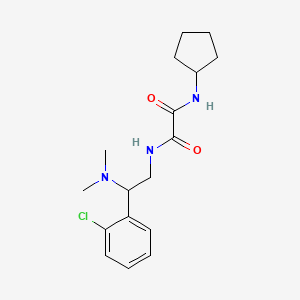
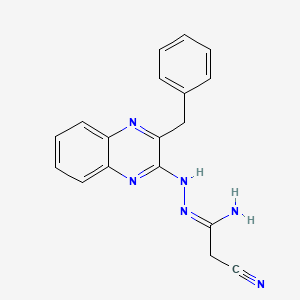
![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
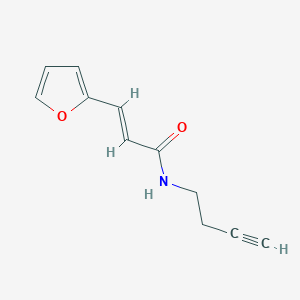
![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)
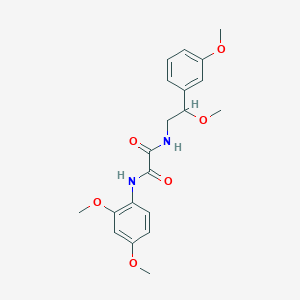
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)
![N-Benzyl-N-[(5-chloro-3-ethylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2799129.png)
